N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, a piperidine moiety, and a carboxamide group, which collectively contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide typically involves the reaction of 4-(piperidin-1-yl)aniline with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out under conditions that facilitate the formation of the carboxamide bond, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide: Shares a similar thiophene and piperidine structure but with different substituents.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a piperidine moiety and exhibits similar pharmacological properties.
Uniqueness
N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a thiophene ring, a piperidine moiety, and a carboxamide group. This combination contributes to its diverse chemical properties and reactivity, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors. The exact pathways can vary based on the context of use.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that compounds with similar structures exhibited IC50 values indicating effective inhibition of cancer cell proliferation:
Compound | IC50 (μM) | Target |
---|---|---|
15 | 3.6 ± 0.3 | AF9-DOT1L interaction |
16 | 2.7 ± 0.2 | AF9-DOT1L interaction |
23 | 43% inhibition at 5 μM | AF9-DOT1L interaction |
These results suggest that modifications in the piperidine and phenyl groups significantly affect the compound's inhibitory efficacy against specific protein-protein interactions (PPIs) related to cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of thiophene-containing compounds exhibit notable antibacterial activity:
Compound | MIC (μg/mL) | Activity |
---|---|---|
7b | 0.22 - 0.25 | Broad-spectrum antibacterial |
Other | Varies | Specific pathogens |
These findings indicate that this compound derivatives could serve as effective agents against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Studies
- Inhibition of AF9-DOT1L Interaction : A study utilized an AlphaLisa assay to screen for inhibitors of the AF9-DOT1L interaction, revealing that compounds with the piperidinyl group showed promising inhibitory activity compared to other analogs .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of several derivatives, establishing minimum inhibitory concentrations (MICs) that highlight their potential in treating infections caused by resistant bacterial strains .
Properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(15-5-4-12-20-15)17-13-6-8-14(9-7-13)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTQRTZDQIEVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.